

Application Notes and Protocols for LysoSensor™ PDMPO in Adherent Cell Lines

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Compound of Interest		
Compound Name:	LysoSensor PDMPO	
Cat. No.:	B12408016	Get Quote

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Introduction

LysoSensor™ Yellow/Blue DND-160, also known as PDMPO, is a fluorescent, acidotropic probe used to investigate the pH of acidic organelles, such as lysosomes, in living cells.[1] As a ratiometric pH indicator, PDMPO exhibits a pH-dependent shift in its fluorescence emission, allowing for quantitative measurements of lysosomal pH.[2][3] In less acidic environments, PDMPO fluoresces blue, while in more acidic compartments, its fluorescence shifts to yellow. This dual-emission property makes it a powerful tool for studying lysosomal function, cellular trafficking, and the effects of pharmacological agents on lysosomal pH.

Principle of Action

PDMPO is a weakly basic amine that freely permeates the cell membrane in its neutral state. Once inside the cell, it accumulates in acidic organelles due to protonation. This protonation leads to an increase in fluorescence intensity. The unique characteristic of PDMPO is its dual-excitation and dual-emission spectrum that is dependent on the surrounding pH. At neutral or slightly acidic pH, the probe is excited at ~329 nm and emits blue fluorescence at ~440 nm. In a more acidic environment (pH ~4.2), the excitation peak shifts to ~384 nm, and the probe emits a bright yellow fluorescence at ~540 nm. This ratiometric capability allows for the determination of lysosomal pH by calculating the ratio of the fluorescence intensities at the two emission wavelengths, which minimizes the influence of probe concentration, photobleaching, and cell thickness.



Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of LysoSensor™ PDMPO in adherent cell lines.

Parameter	Value	Notes
Stock Solution Concentration	1 mM	Dissolve in anhydrous DMSO.
Working Concentration	1 - 5 μΜ	Optimal concentration may vary depending on the cell type and experimental conditions.
Incubation Time	5 - 120 minutes	Shorter incubation times (1-5 minutes) are recommended to avoid potential lysosomal alkalization.
Incubation Temperature	37°C	Maintain appropriate cell growth conditions.
рКа	~4.2 - 4.47	The pH at which 50% of the dye is in its protonated form.
Excitation Wavelengths	~329 nm (for blue emission) / ~384 nm (for yellow emission)	Dual excitation allows for ratiometric imaging.
Emission Wavelengths	~440 nm (blue) / ~540 nm (yellow)	The ratio of yellow to blue fluorescence is used to determine pH.

Experimental Protocols Materials

- LysoSensor™ Yellow/Blue DND-160 (PDMPO)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Adherent cell line of interest



- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Coverslips or glass-bottom dishes for imaging
- Fluorescence microscope with appropriate filter sets for dual-emission imaging

Protocol for Staining Adherent Cells

- 1. Preparation of Stock Solution: a. Prepare a 1 mM stock solution of LysoSensor™ PDMPO by dissolving the lyophilized powder in anhydrous DMSO. b. Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- 2. Cell Seeding: a. Seed adherent cells on sterile coverslips or in glass-bottom dishes. b. Culture the cells until they reach the desired confluency (typically 30-60%).
- 3. Preparation of Staining Solution: a. On the day of the experiment, thaw an aliquot of the 1 mM PDMPO stock solution at room temperature. b. Dilute the stock solution to a final working concentration of 1-5 μ M in pre-warmed (37°C) complete cell culture medium. The optimal concentration should be determined empirically for each cell line.
- 4. Staining of Cells: a. Remove the culture medium from the cells. b. Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered. c. Incubate the cells for 5 to 30 minutes at 37°C in a CO₂ incubator. Shorter incubation times are preferable to minimize potential effects on lysosomal pH.
- 5. Washing: a. After incubation, remove the staining solution. b. Gently wash the cells two to three times with pre-warmed fresh culture medium or PBS to remove any unbound dye.
- 6. Imaging: a. Immediately image the cells using a fluorescence microscope equipped with filter sets capable of detecting both the blue and yellow fluorescence of PDMPO. b. Excite the cells at approximately 330-380 nm and collect the emission at ~440 nm (blue) and ~540 nm (yellow). c. Acquire images for both emission channels.

Data Analysis for Ratiometric pH Measurement



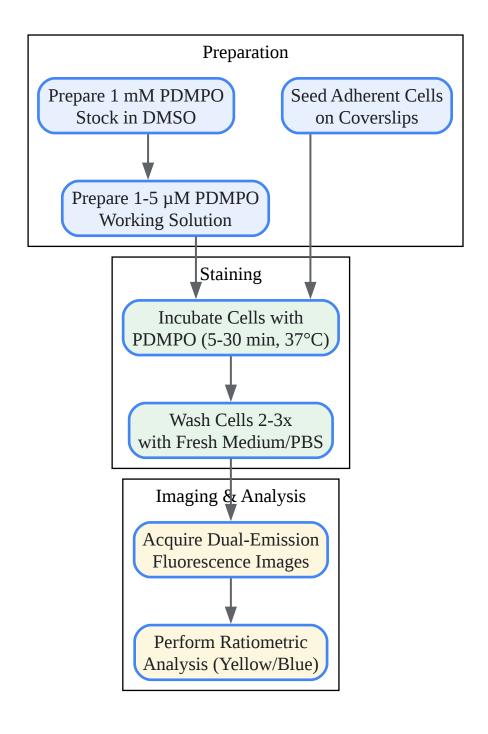




- Image Acquisition: Capture fluorescence images at both the yellow (~540 nm) and blue (~440 nm) emission wavelengths.
- Background Subtraction: Subtract the background fluorescence from each image.
- Ratio Calculation: Create a ratiometric image by dividing the intensity of the yellow fluorescence image by the intensity of the blue fluorescence image on a pixel-by-pixel basis.
- Calibration (Optional but Recommended): To obtain absolute pH values, a calibration curve should be generated. This involves treating stained cells with buffers of known pH in the presence of ionophores like nigericin and valinomycin to equilibrate the intracellular and extracellular pH.
- Data Interpretation: An increase in the yellow/blue fluorescence ratio indicates a more acidic environment within the lysosomes.

Visualizations

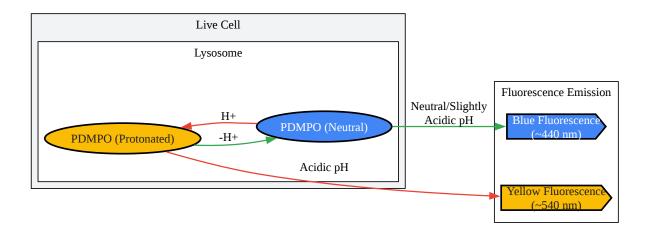




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Caption: Experimental workflow for staining adherent cells with LysoSensor™ PDMPO.





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Caption: Principle of ratiometric pH sensing with LysoSensor™ PDMPO.

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